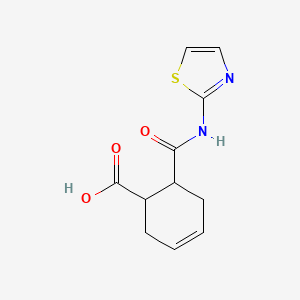

6-(1,3-Thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Description

6-(1,3-Thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is a cyclohexene-based carboxylic acid derivative featuring a thiazole ring linked via a carbamoyl group. Thiazoles are heterocyclic aromatic compounds known for their diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c14-9(13-11-12-5-6-17-11)7-3-1-2-4-8(7)10(15)16/h1-2,5-8H,3-4H2,(H,15,16)(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYCDMFAARNYKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)NC2=NC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19692-02-5 | |

| Record name | N-(2-THIAZOLYL)-1,2,3,6-TETRAHYDROPHTHALAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-Thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with 1,3-thiazol-2-amine under specific conditions. The reaction is often carried out in the presence of coupling agents such as carbodiimides (e.g., DCC, EDC) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. Large-scale synthesis may involve continuous flow reactors or batch processes, depending on the specific requirements of the production facility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, 6-(1,3-Thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid serves as a probe to study enzyme activities and metabolic pathways. It can also be used to investigate the interaction of thiazole derivatives with biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features make it a candidate for the synthesis of therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 6-(1,3-Thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid exerts its effects depends on its molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Activity and Binding Affinity

Key Compounds:

(1R,6S)-6-[[2-[4-(4-Methylphenyl)piperazine-1-carbonyl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic Acid (ZINC00627464) :

- Binding Affinity : ΔG = -30.31 kcal/mol (estrogen receptor alpha inhibition) .

- LogP : 1.650, indicating moderate lipophilicity.

- Structure-Activity Relationship (SAR) : The piperazine-phenyl substituent likely enhances binding through hydrophobic and π-π interactions, outperforming natural compounds like capsaicin (ΔG = -24.90 kcal/mol) .

Cyclohex-3-ene-1-carboxylic Acid Derivatives (2a-2f, 3a-3f) :

Target Compound Inference**:

The thiazolylcarbamoyl group in 6-(1,3-Thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid may offer unique hydrogen-bonding or dipole interactions compared to piperazine-phenyl or triazole derivatives. However, its exact binding affinity remains uncharacterized.

Physicochemical and Material Properties

- 6-((4-Acetylphenyl)carbamoyl)cyclohex-3-ene-1-carboxylic Acid (PACC): Application: Used in corrosion-resistant nanocomposites. Adding metal oxides (e.g., ZnO, SiO₂) enhances protective efficiency to ~99% . SAR: The acetylphenyl group improves adhesion and stability, suggesting carbamoyl substituents influence material performance .

6-[(4-Phenylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic Acid :

Target Compound Inference**:

The thiazole ring’s electron-rich nature could improve solubility compared to biphenyl derivatives, while its smaller size may balance lipophilicity better than piperazine-phenyl analogs.

Biological Activity

6-(1,3-Thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound has the molecular formula with a molecular weight of 380.4 g/mol. Its structure includes a cyclohexene ring substituted with a thiazole group, which is crucial for its biological activity.

Research indicates that this compound exhibits various mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit deubiquitylating enzymes (DUBs), which are critical in regulating protein degradation pathways. This inhibition can lead to the accumulation of specific proteins involved in cell cycle regulation and apoptosis .

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. It has been noted for its cytotoxic effects against several cancer cell lines, including A549 and A2780, with IC50 values in the nanomolar range .

Biological Activity Data

The following table summarizes the biological activities reported for this compound.

| Biological Activity | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| Antiproliferative | A549 (lung cancer) | < 1 | |

| Antiproliferative | A2780 (ovarian cancer) | < 1 | |

| DUB Inhibition | Various DUBs | - |

Case Studies

Several studies have explored the efficacy of this compound:

- Study on Cancer Cell Lines : In a comprehensive study, the compound was tested against multiple cancer cell lines. The results indicated that it significantly reduced cell viability at low concentrations, suggesting its potential as an anticancer agent .

- Mechanistic Insights : Another study focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways and disrupt mitochondrial membrane potential, leading to programmed cell death .

Q & A

What are the validated synthetic routes for 6-(1,3-Thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of this compound typically involves coupling a cyclohexene-carboxylic acid scaffold with a thiazole carbamoyl group. A validated method includes electropolymerization using a monomer dissolved in ethanol with H₂SO₄ as a catalyst. For example, electropolymerization of structurally similar cyclohexene derivatives was performed at 1.7 V for 45 minutes, yielding polymeric coatings with controlled thickness . Optimization of solvent polarity (e.g., ethanol vs. DMF), acid catalysts (e.g., H₂SO₄), and voltage parameters is critical to minimize side reactions (e.g., overoxidation) and improve yield (>90% purity via HPLC) .

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Answer:

- Spectroscopy : Use - and -NMR to confirm the cyclohexene ring conformation (e.g., chair vs. boat) and thiazole carbamoyl connectivity. IR spectroscopy can validate the carboxylic acid (-COOH) and carbamoyl (-CONH-) functional groups .

- Crystallography : Single-crystal X-ray diffraction (employing SHELX programs) is recommended for absolute stereochemical assignment. For example, SHELXL refinement has resolved similar cyclohexene derivatives with R-factors < 0.05 .

What in vitro models are suitable for evaluating the antiproliferative activity of this compound, and how should dose-response experiments be designed?

Answer:

- Cell lines : Use cancer cell lines (e.g., MCF-7, HeLa) with high proliferation rates. A recent study on cyclohexene-carboxylic acid derivatives reported IC₅₀ values of 12–25 µM in breast cancer models .

- Experimental design :

- Dose range : 0.1–100 µM, with 72-hour exposure.

- Controls : Include cisplatin or doxorubicin as positive controls.

- Endpoints : Measure viability via MTT assay and apoptosis via Annexin V/PI staining.

- Data analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Hill slopes .

How do computational methods (e.g., molecular docking) predict the interaction of this compound with biological targets?

Answer:

- Target selection : Prioritize enzymes with known thiazole-binding pockets (e.g., EGFR, tubulin) .

- Docking workflow :

- Protein preparation : Retrieve crystal structures from PDB (e.g., 1M17 for EGFR).

- Ligand preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G* basis set).

- Docking software : Use AutoDock Vina or Schrödinger Glide.

- Validation : Compare binding energies (∆G) with known inhibitors (e.g., erlotinib for EGFR).

- Output analysis : Identify hydrogen bonds between the carbamoyl group and active-site residues (e.g., Lys745 in EGFR) .

What strategies mitigate batch-to-batch variability in corrosion inhibition studies involving this compound?

Answer:

- Material consistency : Use low-carbon steel (LCS) discs polished to a 2500-mesh grit to standardize surface roughness .

- Electropolymerization parameters :

- Monomer concentration : 0.003 M in ethanol.

- Voltage : 1.7 V ± 0.1 V.

- Coating thickness : Measure via profilometry (target: 5–10 µm).

- Performance metrics :

How can contradictory results in biological activity studies (e.g., antiproliferative vs. cytotoxic effects) be resolved?

Answer:

- Troubleshooting steps :

- Purity verification : Reanalyze compound purity via LC-MS to exclude impurities (e.g., unreacted thiazole intermediates).

- Assay specificity : Confirm apoptosis (e.g., caspase-3 activation) versus necrosis (LDH release).

- Cell line validation : Test across multiple lineages (e.g., HEK293 for non-cancerous controls).

- Case study : A derivative showed cytotoxicity in HeLa but not MCF-7 cells due to differential expression of drug transporters (e.g., ABCG2) .

What advanced analytical techniques characterize degradation products under physiological conditions?

Answer:

- Forced degradation : Expose the compound to pH 1–13, heat (40–60°C), and UV light.

- Analysis tools :

How does the compound’s stereochemistry (e.g., cis vs. trans cyclohexene) influence its biological and material properties?

Answer:

- Synthesis control : Use chiral catalysts (e.g., Ru-BINAP) to isolate enantiomers.

- Biological impact : The (1R,3S)-configuration in related cyclopentane analogs showed 3-fold higher EGFR inhibition than the (1S,3R)-form .

- Material properties : Cis-configuration enhances polymer rigidity, improving corrosion inhibition efficiency by 15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.